(4-Ethoxy-2-methylphenyl)methanol
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Overview
Description
(4-Ethoxy-2-methylphenyl)methanol is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, where the hydroxyl group is substituted with an ethoxy group at the para position and a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Ethoxy-2-methylphenyl)acetone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: (4-Ethoxy-2-methylphenyl)acetone or (4-Ethoxy-2-methylbenzaldehyde)
Reduction: (4-Ethoxy-2-methylphenyl)methane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Ethoxy-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ethoxy and methyl groups can modulate the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2-methylphenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Ethoxyphenyl)methanol: Lacks the methyl group at the ortho position.
(4-Ethoxy-2-methylbenzaldehyde): The hydroxyl group is replaced with an aldehyde group.
Uniqueness
(4-Ethoxy-2-methylphenyl)methanol is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-ethoxy-2-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6,11H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEYRQBQIRIVFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254062-61-7 |
Source
|
Record name | (4-ethoxy-2-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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